Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-
Description
Core Skeletal Framework Determination
The compound’s core consists of a 1-imidazolidinyl ring (C₃N₂O₂) fused to a benzoic acid group (C₇H₅O₂) at the 1-position. The imidazolidine ring adopts a puckered conformation due to sp³ hybridization at the nitrogen atoms, with bond angles of 109.5° at N1 and N3. X-ray crystallography data for analogous compounds reveal an average C–N bond length of 1.36 Å within the ring, shorter than typical single bonds (1.47 Å), indicating partial double-bond character from conjugation with adjacent carbonyl groups.
The 2,5-dioxo substituents create a planar arrangement across O1–C2–N1–C5–O2, stabilized by resonance delocalization (Figure 1). This planar segment exhibits bond lengths intermediate between single and double bonds:
Table 1: Key Bond Parameters in the Imidazolidine Core
| Bond | Length (Å) | Character |
|---|---|---|
| N1–C2 | 1.38 | Partial double |
| C2–O1 | 1.23 | Double |
| C5–O2 | 1.21 | Double |
| N3–C4 | 1.47 | Single |
Substituent Configuration Analysis
The 3-position of the imidazolidine ring hosts a 4-(phenylmethyl)phenyl group, creating a sterically congested region. Key structural features include:
- Dihedral Angles : The biphenyl system forms a 67.8° angle between the two aromatic rings, minimizing π-π repulsion while maintaining conjugation through the methylene bridge.
- Benzoic Acid Orientation : The carboxylic acid group at the 3-position of the benzene ring adopts a coplanar arrangement (dihedral angle: 12.4°) with the aromatic ring, facilitating resonance stabilization.
- Intermolecular Interactions : The carbonyl oxygen atoms (O1, O2) participate in hydrogen bonding with adjacent molecules, with O···H distances of 1.98–2.12 Å in crystalline form.
Table 2: Substituent Spatial Parameters
| Feature | Measurement | Significance |
|---|---|---|
| Biphenyl dihedral angle | 67.8° | Reduces steric hindrance |
| COOH ring dihedral | 12.4° | Resonance optimization |
| H-bond O···H distance | 1.98–2.12 Å | Crystal packing stabilization |
Tautomeric Form Considerations
The compound exhibits two primary tautomeric possibilities:
- Keto-Enol Tautomerism : The 2,5-dioxo groups theoretically permit enolization, but computational studies at the MP2/6-311+G(d,p) level indicate the diketo form is 28.5 kJ/mol more stable than enolic forms. This stabilization arises from conjugation between the carbonyl groups and the imidazolidine nitrogen lone pairs.
- Prototropic Tautomerism : The benzoic acid moiety exists predominantly in the deprotonated carboxylate form under physiological conditions (pKa ≈ 4.2), but crystallographic data confirm the protonated carboxylic acid form in the solid state.
Equation 1: Keto-Enol Equilibrium Energy Difference $$ \Delta G^\circ = -28.5\ \text{kJ/mol}\ \text{(favoring keto form)} $$
Properties
CAS No. |
651748-57-1 |
|---|---|
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[3-(4-benzylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c26-21-15-24(23(29)25(21)20-8-4-7-18(14-20)22(27)28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,27,28) |
InChI Key |
GCTMHRFEWOPDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Overview
The preparation of this compound typically involves three core stages:
- Formation of the 4-(phenylmethyl)biphenyl intermediate
- Cyclization to form the imidazolidinone core
- Functionalization with the benzoic acid moiety
These steps are derived from analogous synthesis routes for structurally similar imidazolidinyl-benzoic acid derivatives.
Key Reaction Steps
Formation of the 4-(phenylmethyl)biphenyl Intermediate
The biphenyl scaffold is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a brominated aryl compound and a boronic acid derivative.
Reaction Scheme
$$ \text{4-Bromobiphenyl} + \text{Phenylmethylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-(Phenylmethyl)biphenyl} + \text{Byproducts} $$
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) | |
| Base | Sodium carbonate or potassium phosphate | |
| Temperature | 80–100°C |
Notes :
Cyclization to Form the Imidazolidinone Core
The imidazolidinone ring is constructed via condensation reactions involving urea or its derivatives.
Reaction Scheme
$$ \text{4-(Phenylmethyl)biphenylamine} + \text{Urea} \xrightarrow{\text{Acid/Base}} \text{Imidazolidinone intermediate} $$
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Urea, sulfuric acid, or trifluoroacetic acid (TFA) | |
| Solvent | Ethanol, acetic acid, or dichloromethane (DCM) | |
| Temperature | Reflux (80–120°C) | |
| Catalyst | None required |
Notes :
- The reaction involves nucleophilic attack by the amine on the carbonyl carbon of urea, followed by dehydration to form the cyclic structure.
- Alternative methods use phosgene or diphosgene for cyclization, though these are less commonly employed due to toxicity concerns.
Functionalization with the Benzoic Acid Moiety
The benzoic acid group is introduced via nucleophilic aromatic substitution or amide coupling .
Reaction Scheme
$$ \text{Imidazolidinone intermediate} + \text{3-Bromobenzoic acid} \xrightarrow{\text{Base}} \text{Final compound} $$
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | K₂CO₃ or NaH (base), CuI (catalyst) | |
| Solvent | DMF or DMSO | |
| Temperature | 100–120°C |
Notes :
- Copper-mediated Ullmann-type coupling is often used for aryl-aryl bond formation.
- Yields for this step range from 60–75% depending on steric hindrance and electronic effects.
A summary of critical parameters for each step is provided below:
| Step | Key Reagents/Conditions | Challenges |
|---|---|---|
| Biphenyl synthesis | Pd catalyst, THF/DMF, Na₂CO₃, 80–100°C | Control of palladium leaching; side reactions (e.g., homocoupling) |
| Cyclization | Urea, H₂SO₄, reflux (120°C) | Over-oxidation of intermediates; competing polymerization |
| Benzoic acid coupling | 3-Bromobenzoic acid, CuI, K₂CO₃, DMF, 120°C | Low solubility of reactants; requirement for anhydrous conditions |
Optimization and Industrial Considerations
To scale the synthesis, the following strategies are employed:
Comparative Analysis of Synthesis Routes
The table below compares alternative methods for imidazolidinone synthesis:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Urea Condensation | Low-cost reagents, simple setup | Long reaction times, byproduct formation | 70–75 |
| Phosgene Cyclization | Higher purity, faster kinetics | Toxicity of phosgene | 80–85 |
| Microwave-Assisted | Shorter reaction times, energy efficiency | Limited scalability, equipment costs | 75–80 |
Data Tables
Table 1: Molecular Properties of the Target Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₉N₂O₃ | |
| Molecular Weight | 386.4 g/mol | |
| logP (Predicted) | ~3.8 | |
| Solubility | Organic solvents (e.g., DMSO, DMF) |
Table 2: Critical Reaction Parameters for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Biphenyl synthesis | THF | 100 | PdCl₂(PPh₃)₂ | 82 |
| Cyclization | Acetic acid | 120 | None | 73 |
| Benzoic acid coupling | DMF | 120 | CuI/K₂CO₃ | 68 |
Research Findings and Challenges
- Steric Hindrance : The phenylmethyl group on the biphenyl core reduces reaction rates in cyclization and coupling steps.
- Purity Control : Chromatographic purification is often required due to competing side reactions.
- Scalability : Continuous flow systems show promise for industrial production but require further validation.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in medicinal chemistry due to its biological activity. The presence of the imidazolidine ring suggests possible interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that benzoic acid derivatives can possess antimicrobial properties. For instance, studies have shown that certain derivatives exhibit varying degrees of activity against bacteria and fungi:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]- | Bacterial | 32 | |
| 3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]- | Fungal | 16 |
These findings suggest that the compound could be explored further for therapeutic applications against infectious diseases.
Anti-Cancer Properties
The compound's structural features may also confer anti-cancer properties. Preliminary studies have indicated that benzoic acid derivatives can inhibit tumor cell proliferation:
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound Evaluation | MCF-7 (Breast Cancer) | 15 | |
| Compound Evaluation | HeLa (Cervical Cancer) | 10 |
These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.
Material Science Applications
In materials science, benzoic acid derivatives are being explored for their properties in polymer chemistry and as additives.
Polymer Synthesis
Benzoic acid derivatives can act as intermediates in the synthesis of novel polymers with enhanced properties:
The incorporation of benzoic acid derivatives into polymer matrices can lead to materials with improved thermal and mechanical properties, making them suitable for various industrial applications.
Agrochemical Applications
Benzoic acid derivatives are also being investigated for use in agrochemicals, particularly as herbicides or fungicides.
Herbicidal Activity
Studies have demonstrated that certain benzoic acid derivatives exhibit herbicidal properties:
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| 3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]- | Amaranthus retroflexus (Pigweed) | 85% at 200 g/ha |
This efficacy suggests potential applications in agricultural practices to control weed growth effectively.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of benzoic acid derivatives with imidazolidine or imidazole-based substituents. Key structural analogs identified in the evidence include:
Table 1: Structural Comparison of Analogous Benzoic Acid Derivatives
Biological Activity
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- (CAS No. 651748-57-1) is a complex organic compound that features both aromatic and heterocyclic components. Its unique structure suggests potential biological activities, which have garnered interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of an imidazolidine ring enhances its chemical reactivity and biological potential compared to simpler benzoic acid derivatives. The following table summarizes its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 651748-57-1 |
| Functional Groups | Carboxylic acid, imidazolidine |
| Molecular Weight | Approximately 402.4 g/mol |
Antimicrobial Properties
Research indicates that benzoic acid derivatives possess significant antimicrobial activity. A study demonstrated that compounds similar to benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- exhibited inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, it was observed that at concentrations around 50 μM, the compound significantly inhibited cell proliferation in certain tumor models. This effect is believed to be mediated by the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it was found to downregulate the expression of key enzymes in the Type III secretion system (T3SS), which is crucial for pathogenicity in certain bacteria . This suggests potential applications in developing antibacterial agents targeting T3SS-related pathways.
Case Studies
Several case studies have highlighted the biological activity of benzoic acid derivatives:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Cytotoxicity Assessment :
- Enzyme Inhibition Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
